3,4-Dihydroxyphenyl thiocyanate 3,4-Dihydroxyphenyl thiocyanate
Brand Name: Vulcanchem
CAS No.: 5393-22-6
VCID: VC18741330
InChI: InChI=1S/C7H5NO2S/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3,9-10H
SMILES:
Molecular Formula: C7H5NO2S
Molecular Weight: 167.19 g/mol

3,4-Dihydroxyphenyl thiocyanate

CAS No.: 5393-22-6

Cat. No.: VC18741330

Molecular Formula: C7H5NO2S

Molecular Weight: 167.19 g/mol

* For research use only. Not for human or veterinary use.

3,4-Dihydroxyphenyl thiocyanate - 5393-22-6

Specification

CAS No. 5393-22-6
Molecular Formula C7H5NO2S
Molecular Weight 167.19 g/mol
IUPAC Name (3,4-dihydroxyphenyl) thiocyanate
Standard InChI InChI=1S/C7H5NO2S/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3,9-10H
Standard InChI Key VRLFTHKJVNALNA-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1SC#N)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3,4-Dihydroxyphenyl thiocyanate is characterized by the following properties:

  • Molecular Formula: C₇H₅NO₂S

  • Molecular Weight: 167.19 g/mol

  • IUPAC Name: (3,4-Dihydroxyphenyl) thiocyanate

  • SMILES: C1=CC(=C(C=C1SC#N)O)O

  • InChI Key: VRLFTHKJVNALNA-UHFFFAOYSA-N

The compound’s structure combines a catechol group with a thiocyanate substituent, enabling dual functionality in redox reactions and nucleophilic substitutions .

Physicochemical Properties

  • Melting Point: 127°C

  • Boiling Point: 517°C (estimated)

  • Density: 1.476 g/cm³

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at 20 mg/mL .

  • pKa: 7.54 (predicted)

The catechol moiety contributes to its antioxidant potential, while the thiocyanate group enhances electrophilic reactivity .

Synthesis and Reactivity

Synthetic Routes

3,4-Dihydroxyphenyl thiocyanate is synthesized via nucleophilic substitution reactions. A notable method involves:

  • Thiocyanation of Catechol Derivatives: Reaction of 3,4-dihydroxybenzaldehyde with ammonium thiocyanate under acidic conditions.

  • Ionic Liquid-Mediated Synthesis: A patent (CN102250026A) describes using acidic ionic liquids as dual solvents and catalysts for synthesizing related triazine derivatives, achieving yields >90% .

Table 1: Optimization of Ionic Liquid-Based Synthesis

ParameterOptimal ValueImpact on Yield
Temperature110°CMaximizes reaction rate
Reaction Time8–12 hoursEnsures complete conversion
Ionic LiquidMethyl butyl trifluoromethanesulfonateEnhances catalytic efficiency
Molar Ratio (Resorcinol:Cyanuric Chloride)3:1Prevents byproduct formation

Chemical Reactivity

  • Electrophilic Substitution: The thiocyanate group participates in nucleophilic attacks, enabling functionalization at the aromatic ring.

  • Oxidation: The catechol group undergoes oxidation to form quinones, relevant in redox cycling and enzymatic interactions .

Biological Activities and Mechanisms

Modulation of Lactoperoxidase (LPO) Activity

Studies demonstrate that 3,4-dihydroxyphenyl thiocyanate enhances hypothiocyanite (OSCN⁻) production by LPO, a key enzyme in innate immunity. Key findings include:

  • Km Reduction: Lowers the Michaelis constant (Km) for LPO substrates, improving binding affinity .

  • Vmax Enhancement: Increases maximal reaction velocity (Vmax) by 0.34 mM/s, outperforming analogs like 3-hydroxybenzoic acid .

Table 2: Enzyme Kinetic Parameters for LPO Activation

CompoundKm (mM)Vmax (mM/s)
3,4-Dihydroxyphenyl thiocyanate1.60.34
3-Hydroxybenzoic Acid144.30.18
Caffeic Acid4.50.19

ER Stress Inhibition in Biopharmaceutical Production

In recombinant Chinese hamster ovary (CHO) cells, the derivative 2-(3,4-dihydroxyphenyl)-2-oxoethyl thiocyanate (BIX):

  • Upregulates Chaperones: Increases BiP (GRP78) and calnexin expression, mitigating ER stress .

  • Enhances Monoclonal Antibody (mAb) Yield: Co-addition with DMSO boosts mAb titers by 40% and improves galactosylation .

Applications in Pharmaceutical Research

Antioxidant and Neuroprotective Effects

  • Reactive Oxygen Species (ROS) Scavenging: The catechol group quenches free radicals, with an IC₅₀ of 12 µM in neuronal cells .

  • Retinal Cell Protection: Attenuates ER stress-induced apoptosis in retinal pigment epithelium (RPE) cells .

Prodrug Development

  • Thiocyanate Prodrugs: Derivatives like BIX serve as prodrugs for targeted ER stress modulation in cancer therapy .

Comparative Analysis with Structural Analogs

Table 3: Key Analogs of 3,4-Dihydroxyphenyl Thiocyanate

CompoundStructureUnique Features
2-(3,4-Dihydroxyphenyl)-2-oxoethyl thiocyanateC₉H₇NO₃SCarbonyl group enhances bioavailability
Caffeic AcidC₉H₈O₄Natural antioxidant; lacks thiocyanate
HydroxytyrosolC₈H₁₀O₃Ethanol moiety improves solubility

Challenges and Future Directions

  • Synthetic Scalability: Current methods require optimization for industrial-scale production .

  • Toxicity Profiling: Limited data on long-term cytotoxicity necessitates further preclinical studies .

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